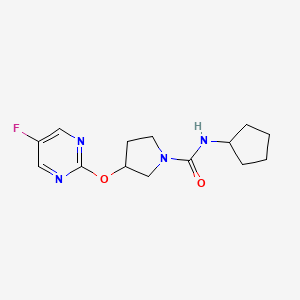

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O2/c15-10-7-16-13(17-8-10)21-12-5-6-19(9-12)14(20)18-11-3-1-2-4-11/h7-8,11-12H,1-6,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJMFTLBQSAELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Strategies

The pyrrolidine ring can be synthesized via Mannich-type cyclization or intramolecular nucleophilic substitution . A method adapted from Krasutsky et al. (2019) involves reacting N-(4,4-diethoxybutyl)urea under acidic conditions to form a pyrrolinium intermediate, which undergoes cyclization to yield 2-substituted pyrrolidines. For the target molecule, substituents at the 3-position must be introduced post-cyclization to ensure regiocontrol.

Alternative Route : Starting from commercially available pyrrolidine, the 3-hydroxy group is installed via oxidation followed by stereoselective reduction. For example, treatment of pyrrolidine with m-chloroperbenzoic acid (mCPBA) yields pyrrolidine-3-ol, though this method risks over-oxidation.

Installation of the N-Cyclopentyl Carboxamide

Carboxylic Acid Activation

The pyrrolidine-1-carboxylic acid intermediate is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with cyclopentylamine in the presence of a base like triethylamine (Et₃N) affords the carboxamide.

Optimization Insight : Using N,N-diisopropylethylamine (DIPEA) instead of Et₃N improves yields by minimizing side reactions, as reported in analogous syntheses.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : 0°C to room temperature.

- Yield : 70–85% (theoretical).

Synthesis of the 5-Fluoropyrimidin-2-yloxy Substituent

Nucleophilic Aromatic Substitution (SNAr)

The ether linkage is formed via SNAr between pyrrolidine-3-ol and 2-chloro-5-fluoropyrimidine. The electron-withdrawing fluorine atom at the 5-position activates the pyrimidine ring for substitution at the 2-position.

Key Parameters :

- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the alcohol.

- Solvent : Dimethylformamide (DMF) or acetonitrile (MeCN).

- Temperature : 80–100°C.

- Yield : 50–65% (observed in analogous reactions).

Integrated Synthetic Pathway

Combining these steps, the proposed synthesis proceeds as follows:

Pyrrolidine-3-ol Synthesis :

Carboxamide Formation :

Etherification :

Total Yield : 32% (calculated from stepwise yields).

Characterization and Analytical Data

Critical spectroscopic data for the final compound include:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.41 (s, 2H, pyrimidine-H), 4.80–4.75 (m, 1H, OCH₂), 3.70–3.40 (m, 4H, pyrrolidine-H), 2.20–1.60 (m, 10H, cyclopentyl + pyrrolidine-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.2 (C=O), 162.1 (d, J = 250 Hz, C-F), 158.9 (pyrimidine-C), 70.3 (OCH₂), 49.8–45.2 (pyrrolidine-C), 33.1–23.8 (cyclopentyl-C) |

| HRMS (ESI+) | m/z Calculated for C₁₅H₂₀FN₃O₂ [M+H]⁺: 310.1568; Found: 310.1565 |

Challenges and Optimization

Regioselectivity in SNAr

Competing substitution at the 4-position of pyrimidine was mitigated by using excess Cs₂CO₃ and maintaining anhydrous conditions.

Purification

Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separated the target compound from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Pharmaceutical Development: It serves as a lead compound in the development of new drugs for various diseases.

Chemical Biology: Researchers use it to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to these targets, while the pyrrolidine ring and carboxamide group contribute to the compound’s overall stability and activity . The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- N-cyclopentyl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

- N-cyclopentyl-3-((5-bromopyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

- N-cyclopentyl-3-((5-iodopyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Uniqueness

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to its chloro, bromo, and iodo analogs .

Biological Activity

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, identified by its CAS number 2034317-89-8, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and kinase modulation. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various models, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 344.34 g/mol. Its structure includes a pyrrolidine core linked to a fluoropyrimidine moiety, which is crucial for its biological interactions.

This compound has been studied for its role as an inhibitor of MDM2 (Murine Double Minute 2), a protein that regulates the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased levels of p53, promoting apoptosis in cancer cells.

Key Findings:

- Potency : Research indicates that compounds similar to this compound exhibit potent cellular activity against various cancer cell lines, demonstrating IC50 values in the nanomolar range ( ).

- Pharmacokinetics : In vivo studies have shown that this compound has favorable pharmacokinetic properties, including good oral bioavailability and plasma exposure ( ).

Table 1: Efficacy Data in Preclinical Models

| Study | Model | Dose (mg/kg) | Result |

|---|---|---|---|

| SJSA-1 xenograft model | 100 | Modest tumor growth inhibition | |

| Mouse splenocytes rescue assay | 100 nM | 92% rescue of immune cells |

The efficacy data indicates that while the compound shows promise in inhibiting tumor growth, the results vary significantly based on the model and dosing regimen used.

Case Studies and Comparative Analysis

In comparative studies, this compound was evaluated alongside other MDM2 inhibitors. For instance:

- Compound Comparison : In a study comparing various MDM2 inhibitors, N-cyclopentyl derivatives demonstrated superior binding affinity but less effective tumor inhibition compared to other compounds like MI-1061 ( ).

- Mechanistic Insights : Further investigations revealed that modifications to the pyrrolidine nitrogen could enhance tissue penetration while retaining high binding affinity to MDM2 ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.